2-ETHYL-5-IODO-1,3,4-THIADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-5-iodo-1,3,4-thiadiazole is a chemical compound with the CAS Number: 1493270-39-5 . It has a molecular weight of 240.07 .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have been studied for their antimicrobial properties . Therefore, it can be inferred that the compound might interact with bacterial or fungal cells.
Mode of Action
1,3,4-thiadiazole derivatives are known to exhibit antimicrobial activity . The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the microorganisms.
Biochemical Pathways
Given its potential antimicrobial activity, it can be inferred that the compound may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death .
Result of Action
Given its potential antimicrobial activity, it can be inferred that the compound may lead to the inhibition or death of microorganisms .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-5-iodo-1,3,4-thiadiazole involves the reaction of 2-ethyl-1,3,4-thiadiazole with iodine in the presence of a strong oxidizing agent.", "Starting Materials": [ "2-ethyl-1,3,4-thiadiazole", "Iodine", "Strong oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Step 1: Dissolve 2-ethyl-1,3,4-thiadiazole in a suitable solvent (e.g. acetic acid, chloroform)", "Step 2: Add iodine to the solution and stir at room temperature for several hours", "Step 3: Add a strong oxidizing agent to the solution and stir for an additional period of time", "Step 4: Isolate the product by filtration or extraction with a suitable solvent", "Step 5: Purify the product by recrystallization or chromatography" ] } | |
CAS No. |
1493270-39-5 |
Molecular Formula |
C4H5IN2S |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.